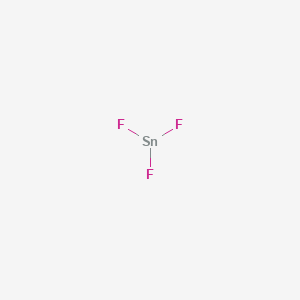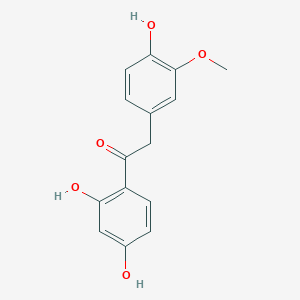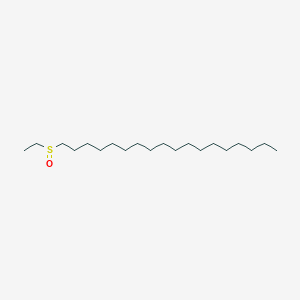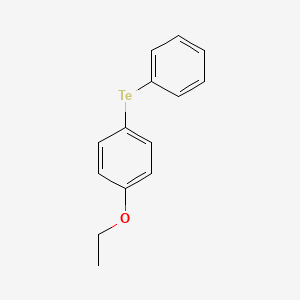
1-Ethoxy-4-(phenyltellanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-4-(phenyltellanyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with an ethoxy group and a phenyltellanyl group
Preparation Methods
The synthesis of 1-Ethoxy-4-(phenyltellanyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1-ethoxybenzene with phenyltellurium trichloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the substitution process.
Chemical Reactions Analysis
1-Ethoxy-4-(phenyltellanyl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form tellurium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the phenyltellanyl group to a telluride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the ethoxy or phenyltellanyl groups can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethoxy-4-(phenyltellanyl)benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other tellurium-containing compounds.
Biology: Research is ongoing to explore its potential biological activities, including its effects on cellular processes.
Medicine: Preliminary studies suggest that tellurium compounds may have therapeutic potential, although more research is needed to confirm these findings.
Industry: While not widely used in industrial applications, it serves as a model compound for studying the properties of organotellurium compounds.
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-(phenyltellanyl)benzene involves its interaction with molecular targets through its phenyltellanyl group. This group can participate in redox reactions, influencing cellular oxidative stress pathways. The ethoxy group may also play a role in modulating the compound’s solubility and reactivity.
Comparison with Similar Compounds
1-Ethoxy-4-(phenyltellanyl)benzene can be compared with other similar compounds such as:
1-Ethoxy-4-(phenylselanyl)benzene: Similar structure but contains selenium instead of tellurium.
1-Ethoxy-4-(phenylsulfanyl)benzene: Contains sulfur instead of tellurium.
1-Ethoxy-4-(phenylstannyl)benzene: Contains tin instead of tellurium.
The uniqueness of this compound lies in the presence of the tellurium atom, which imparts distinct chemical properties and reactivity compared to its sulfur, selenium, and tin analogs.
Properties
CAS No. |
51786-97-1 |
|---|---|
Molecular Formula |
C14H14OTe |
Molecular Weight |
325.9 g/mol |
IUPAC Name |
1-ethoxy-4-phenyltellanylbenzene |
InChI |
InChI=1S/C14H14OTe/c1-2-15-12-8-10-14(11-9-12)16-13-6-4-3-5-7-13/h3-11H,2H2,1H3 |
InChI Key |
HZFYSODBOCJCMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)[Te]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


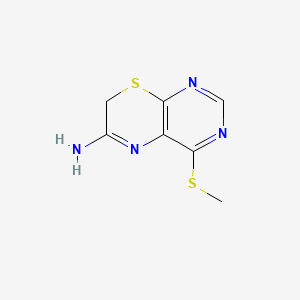

![O-Ethyl S-[2-(ethylsulfanyl)ethyl] propylphosphonothioate](/img/structure/B14662514.png)
![(E)-but-2-enedioic acid;1-(4-methylphenyl)-3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]propan-1-one](/img/structure/B14662518.png)
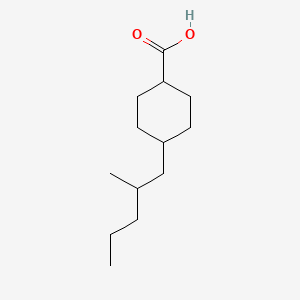

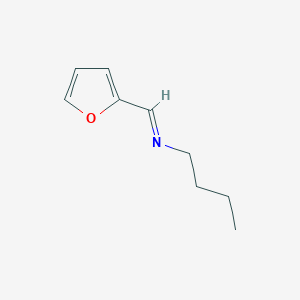
![1-[2-(Diphenylmethoxy)ethyl]-4-phenylpiperazine](/img/structure/B14662539.png)


